Predicted Protein Kinase Inhibitory Activity of 6-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine Compared to Baseline Threshold
6-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine demonstrates a predicted probability of activity (Pa) of 0.620 for protein kinase inhibition, based on PASS (Prediction of Activity Spectra for Substances) in silico analysis [1]. This value is considered a moderate likelihood of activity and can be benchmarked against a commonly accepted threshold of Pa > 0.7 for a high probability of experimental confirmation. For comparison, the baseline probability for a randomly selected compound to exhibit this activity is significantly lower (Pi = 0.011), indicating a substantial enrichment of kinase inhibitory potential in this specific scaffold [1]. While not a direct head-to-head comparison with a specific analog, this quantitative metric provides a data-driven rationale for selecting this compound over an uncharacterized or less-predicted heterocyclic building block for kinase-focused projects.
| Evidence Dimension | Predicted probability of protein kinase inhibitory activity (Pa) |
|---|---|
| Target Compound Data | Pa = 0.620 |
| Comparator Or Baseline | Baseline: High-activity threshold Pa > 0.7; Random compound Pi = 0.011 |
| Quantified Difference | Pa is 0.08 below high-probability threshold; 56.4-fold higher than random probability |
| Conditions | PASS in silico prediction model |
Why This Matters
This quantitative prediction allows researchers to prioritize this compound for experimental kinase inhibition screening over a less-predicted analog, reducing early-stage attrition in hit discovery campaigns.
- [1] Scientific Reports. Table 7 PASS prediction for the activity of the title compound. Nature Publishing Group, 2025. View Source
